Cas no 110117-83-4 (1-Methyl-D-tryptophan)

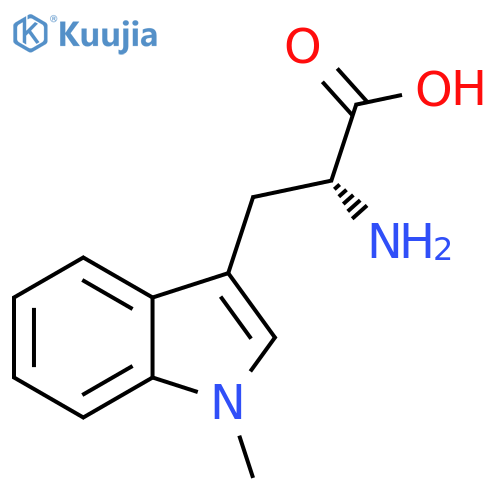

1-Methyl-D-tryptophan structure

商品名:1-Methyl-D-tryptophan

1-Methyl-D-tryptophan 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-D-Trp

- (R)-2-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid

- 1-Me-D-Trp

- 1-Methyl-D-tryptophan

- NLG-8189

- IndoxiMod

- D-Trp(Me)-OH

- 1-Methyl-D-tryptophane

- Indoximod (NLG-8189)

- 1-METHYL-D-TRYPTOPHAN 95%

- D-Tryptophan, 1-methyl-

- D-1MT

- D-1-methyltryptophan

- D-(+)-1-Methyltryptophan

- TX5CYN1KMZ

- 1-Methyltryptophan

- (2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid

- (2R)-2-amino-3-(1-methyl-3-indolyl)propanoic acid

- 1-MT

- (2R)-2-azanyl-3-(1-methylindol-3-yl)propanoic acid

- (2R)-2-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid

- D-l-Methyltryptophan

- SMP2_000028

- MFCD00274271

- HY-16724

- CHEMBL571209

- s7756

- D10640

- BRD-K93255255-001-01-3

- N-1-Methyl-D-tryptophan

- 1-Methyl-D-tryptophan, 95%

- INDOXIMOD [WHO-DD]

- BDBM50207089

- GTPL8226

- BRD-K93255255-001-02-1

- Indoximod [USAN:INN]

- DTXSID40911500

- DB-002380

- J-002381

- AKOS015850753

- CHEBI:230682

- NLG 8189

- Indoximod (NLG-8189)?

- UNII-TX5CYN1KMZ

- INDOXIMOD [INN]

- NSC-721782

- 1-methyltryptophan, d-

- CS-4941

- NS00068184

- F20545

- (2R)-2-azaniumyl-3-(1-methylindol-3-yl)propanoate

- 110117-83-4

- AS-15999

- indoximod [USAN]

- NLG-8189; D1MT; 1-methyl-D-tryptophan

- 1-Methyl-D-tryptophan; 2: PN: WO2007050405 PAGE: 28 Claimed Protein; D-(+)-1-Methyltryptophan; D-1-Methyltryptophan; Indoximod

- Q27078057

- 1-Methyl-D-tryptophan (H-D-Trp(Me)-OH)

- D-Tryptophen, 1-methyl-

- NSC721782

- ZADWXFSZEAPBJS-SNVBAGLBSA-N

- CCG-266709

- Indoximod (USAN/INN)

- AC-32784

- NCGC00346842-01

- SCHEMBL934800

- DB12827

- NSC 721782

- AKOS015898463

-

- MDL: MFCD00274271

- インチ: 1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1

- InChIKey: ZADWXFSZEAPBJS-SNVBAGLBSA-N

- ほほえんだ: O([H])C([C@@]([H])(C([H])([H])C1=C([H])N(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 218.10562

- どういたいしつりょう: 218.106

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -1.3

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 68.2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.28

- ゆうかいてん: 242-245 °C (lit.)

- ふってん: 429.3±35.0 °C at 760 mmHg

- フラッシュポイント: 213.4±25.9 °C

- 屈折率: 1.625

- PSA: 68.25

- LogP: 1.83300

- 光学活性: [α]22/D +12.4°, c = 2 in acetic acid

- ようかいせい: 未確定

- ひせんこうど: 12.4 º (c = 2 in acetic acid)

1-Methyl-D-tryptophan セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

1-Methyl-D-tryptophan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| LKT Labs | I525138-250 mg |

Indoximod |

110117-83-4 | ≥98% | 250MG |

$51.80 | 2023-07-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813887-1g |

1-Methyl-D-tryptophan |

110117-83-4 | 96% | 1g |

¥656.00 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M31830-1g |

Indoximod |

110117-83-4 | 1g |

¥638.0 | 2021-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007533-1g |

1-Methyl-D-tryptophan |

110117-83-4 | 96% | 1g |

¥388 | 2024-05-26 | |

| TRC | M331975-1g |

1-Methyl-D-tryptophan |

110117-83-4 | 1g |

$102.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CC368-250mg |

1-Methyl-D-tryptophan |

110117-83-4 | 98+% | 250mg |

527CNY | 2021-05-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813887-250mg |

1-Methyl-D-tryptophan |

110117-83-4 | 96% | 250mg |

¥186.00 | 2022-09-01 | |

| TRC | M331975-5g |

1-Methyl-D-tryptophan |

110117-83-4 | 5g |

$374.00 | 2023-05-17 | ||

| S e l l e c k ZHONG GUO | S7756-50mg |

Indoximod (NLG-8189) |

110117-83-4 | 99.72% | 50mg |

¥810.83 | 2023-09-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007533-5g |

1-Methyl-D-tryptophan |

110117-83-4 | 96% | 5g |

¥1980 | 2024-05-26 |

1-Methyl-D-tryptophan サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:110117-83-4)1-Methyl-D-tryptophan

注文番号:LE11216

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:04

価格 ($):discuss personally

1-Methyl-D-tryptophan 関連文献

-

Chi Zhang,Kanyi Pu Chem. Soc. Rev. 2020 49 4234

-

Xinlong Zang,Jinxiao Song,Xie Yi,Jiang Piyu J. Mater. Chem. B 2022 10 2019

-

Miryam Criado-Gonzalez,David Mecerreyes J. Mater. Chem. B 2022 10 7206

-

Wei Du,Chen Chen,Peng Sun,Shengchang Zhang,Jing Zhang,Xiaoyu Zhang,Ying Liu,Rui Zhang,Chongzheng Yan,Changchun Fan,Jibiao Wu,Xinyi Jiang Nanoscale 2020 12 3317

-

Chandrashekar R. Ambati,Venkatrao Vantaku,Sri Ramya Donepudi,Chandra Sekhar Amara,Shiva Shankar Ravi,Akhil Mandalapu,Maharajni Perla,Vasanta Putluri,Arun Sreekumar,Nagireddy Putluri Anal. Methods 2019 11 49

110117-83-4 (1-Methyl-D-tryptophan) 関連製品

- 73-22-3(L-Tryptophan)

- 2280-85-5(6-Methyl-DL-tryptophan)

- 99295-79-1(5-Methyl-D-tryptophan)

- 54-12-6(tryptophan)

- 1954-45-6(2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid)

- 951-55-3(5-Methyl-DL-tryptophan)

- 154-06-3(5-Methyl-L-tryptophan)

- 21339-55-9((S)-2-Amino-3-(1-methyl-1h-indol-3-yl)propanoic Acid)

- 26988-72-7((Rac)-Indoximod)

- 62595-11-3(L-Tryptophan-d5)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:110117-83-4)1-甲基-D-色氨酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:110117-83-4)1-Methyl-D-tryptophan

清らかである:99%/99%

はかる:5g/25g

価格 ($):313.0/286.0